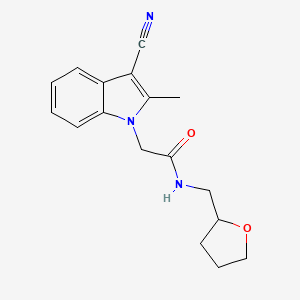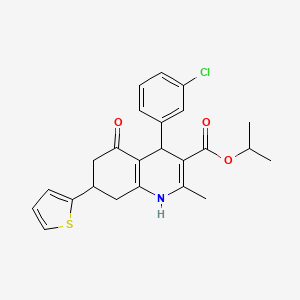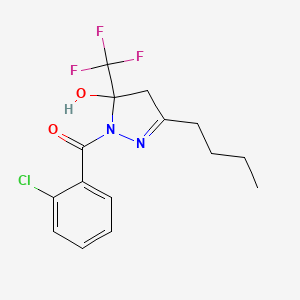
ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride, also known as JNJ-7925476, is a chemical compound that has been studied for its potential use in the treatment of various diseases.
Mécanisme D'action
Ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride is a selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. It is believed that the compound exerts its therapeutic effects by blocking the activity of the 5-HT6 receptor, which is involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is a region of the brain that is involved in the regulation of mood and cognitive function. It has also been shown to increase the levels of acetylcholine in the hippocampus, which is a region of the brain that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride in lab experiments is that it is a selective antagonist of the 5-HT6 receptor, which means that it does not affect other serotonin receptors or other neurotransmitter systems. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride. One area of research could be to investigate its potential use in the treatment of other psychiatric disorders such as bipolar disorder or post-traumatic stress disorder. Another area of research could be to develop more potent and selective 5-HT6 receptor antagonists that have better solubility and pharmacokinetic properties. Additionally, further studies could be conducted to elucidate the precise mechanisms by which this compound exerts its therapeutic effects.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride has been studied for its potential use in the treatment of various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant-like effects in animal models and has also been found to improve cognitive function in rats.
Propriétés
IUPAC Name |
ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5.ClH/c1-2-21-16(19)15-12-9-11(18)3-4-13(12)22-14(15)10-17-5-7-20-8-6-17;/h3-4,9,18H,2,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPOMPOKOSDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984398 | |
| Record name | Ethyl 5-hydroxy-2-[(morpholin-4-yl)methyl]-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65919-88-2 | |
| Record name | Ethyl 5-hydroxy-2-[(morpholin-4-yl)methyl]-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3983222.png)



![3-butyl-1-[(3,5-dimethylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983249.png)
![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3983268.png)

![N-(2-ethylhexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3983309.png)



